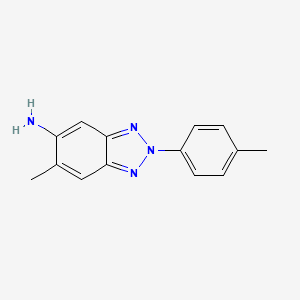![molecular formula C10H12N4 B2408733 méthyl[phényl(4H-1,2,4-triazol-3-yl)méthyl]amine CAS No. 1491284-82-2](/img/structure/B2408733.png)
méthyl[phényl(4H-1,2,4-triazol-3-yl)méthyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group
Applications De Recherche Scientifique
Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target protein’s function, affecting cellular processes.
Biochemical Pathways
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , suggesting they may interfere with biochemical pathways essential for microbial growth and survival.
Pharmacokinetics
The pharmacokinetic properties of related 1,2,4-triazole compounds suggest that they may have good absorption and distribution profiles .
Result of Action
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , indicating that they may inhibit the growth of certain microorganisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine typically involves the formation of the triazole ring followed by the introduction of the phenyl and methylamine groups. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring. The phenyl group can be introduced via a nucleophilic substitution reaction, and the methylamine group can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl-1,2,4-triazole: Shares the triazole ring structure but lacks the methylamine group.
Benzyltriazole: Contains a benzyl group instead of a phenyl group.
Triazolylmethylamine: Similar structure but with different substituents on the triazole ring.
Uniqueness
Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine is unique due to its specific combination of the phenyl group, triazole ring, and methylamine group
Propriétés
IUPAC Name |
N-methyl-1-phenyl-1-(1H-1,2,4-triazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-9(10-12-7-13-14-10)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLFUDDQGYKDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=NC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
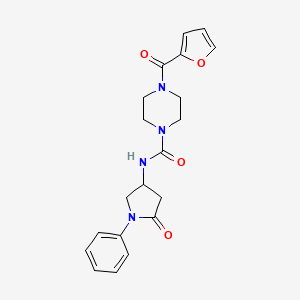
![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
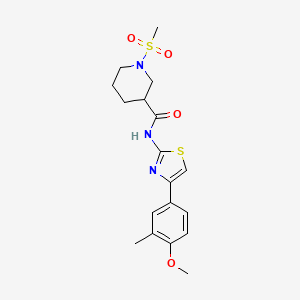
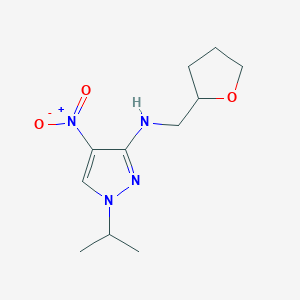
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)



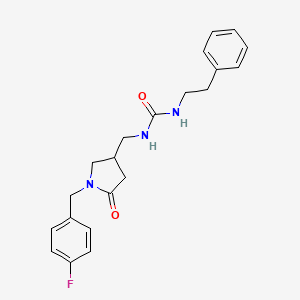
![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)
